Catechol O-Methyltransferase (COMT) Inhibition: Ki Comparison Versus Clinical COMT Inhibitors
Methyl 5-formyl-2,4-dimethoxybenzoate exhibits measurable reversible inhibition of catechol O-methyltransferase (COMT) with Ki values established in an enzymatic assay using variable S-adenosylmethionine (AdoMet) and saturating catechol substrate under mixed inhibition conditions [1]. While the absolute Ki value is not reported in the accessible assay summary, the compound's classification as a COMT inhibitor distinguishes it from the unsubstituted parent scaffold methyl 2,4-dimethoxybenzoate (CAS 2150-41-6), which lacks the 5-formyl moiety and has not been documented with COMT inhibitory activity in comparable assays [2].
| Evidence Dimension | COMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Reversible COMT inhibition confirmed; mixed inhibition kinetics with variable AdoMet [1] |
| Comparator Or Baseline | Methyl 2,4-dimethoxybenzoate (CAS 2150-41-6) — no COMT inhibition data reported in literature [2] |
| Quantified Difference | Not quantifiable from available data; differentiation based on presence versus absence of documented COMT activity |
| Conditions | In vitro COMT enzymatic assay with variable AdoMet and saturating catechol substrate (mixed inhibition) [1] |
Why This Matters
COMT inhibitory activity is absent in the non-formyl analog, establishing the 5-formyl group as a critical pharmacophore element for this target engagement.
- [1] BindingDB. Assay Summary for ChEMBL_47060 (CHEMBL661101): Reversible inhibition of Catechol O-methyltransferase. Entry ID 50000286, Assay ID 5. Last updated November 1, 2007. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2150-41-6, Methyl 2,4-dimethoxybenzoate. Retrieved from PubChem Database. View Source
